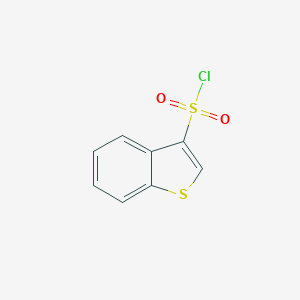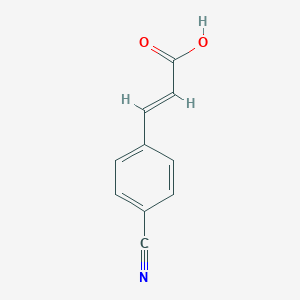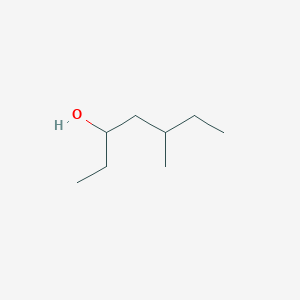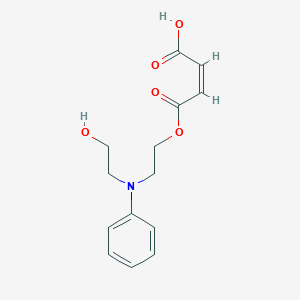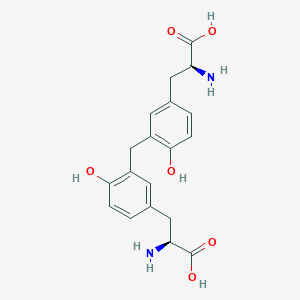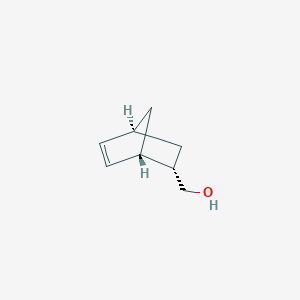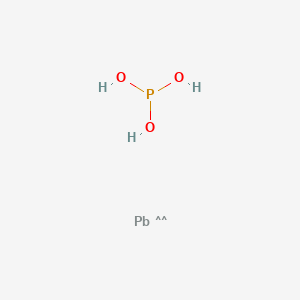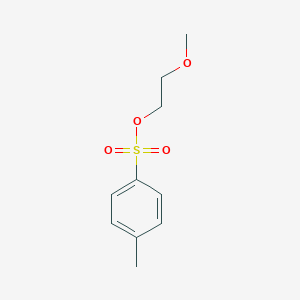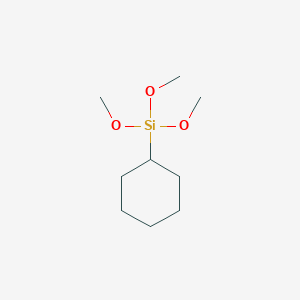
Cyclohexyltrimethoxysilane
Overview
Description
Cyclohexyltrimethoxysilane is a useful research compound. Its molecular formula is C9H20O3Si and its molecular weight is 204.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solvent Effects in Silane Bonding
Cyclohexane has been found to enhance the bonding of organo-silane to silica surfaces, particularly in the case of γ-methacryloxypropyltrimethoxysilane. It results in a more water-resistant silica-silane bond and improves the diametral tensile strength of composites, as studied through infrared spectroscopy (Chen & Brauer, 1982).
Thermochemical Stability and Friction Properties
Cyclohexyltrimethoxysilane, when used in organosilica networks, has demonstrated significant potential as a high-temperature solid lubricant. Its tribological and thermochemical properties were explored, showing that materials derived from this compound precursors performed exceptionally well in friction reduction, surpassing even graphite films (Gonzalez Rodriguez et al., 2018).
Ionic Transfer Reactions
Research on cyclohexadiene-based surrogates, which include this compound derivatives, has shown promising applications in ionic transfer reactions. These compounds act as surrogates for various difficult-to-handle compounds, demonstrating versatility in chemical synthesis (Walker & Oestreich, 2019).
Organosilica Aerogel Development
Cyclohexane, in conjunction with other compounds like methyltrimethoxysilane, has been used to develop organosilica aerogels through an acid-base catalyzed process. These aerogels are characterized by low shrinkage and low-density, and consist of hollow microspheres, indicating potential applications in various industries (Li et al., 2017).
Silsesquioxanes as Silica Surface Models
Cyclohexyltrichlorosilane, closely related to this compound, is used to create silsesquioxanes which act as models for silica surfaces. These models help understand the molecular structure and reactivity of silica surfaces, providing insights into their application in various scientific fields (Feher et al., 1989).
Catalytic Applications
Cyclohexyl-based compounds have been used in various catalytic applications, including cycloaddition reactions and desymmetrization processes, demonstrating the compound's versatility in synthetic chemistry (Matsuo et al., 2009; Umeda & Studer, 2007).
Safety and Hazards
Cyclohexyltrimethoxysilane is a combustible liquid that causes skin irritation and serious eye irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use appropriate extinguishing media .
Mechanism of Action
Target of Action
Cyclohexyltrimethoxysilane (CHTMS) is primarily used as a precursor in the synthesis of oligosilsesquioxanes . These oligomers are used as organic-inorganic fillers in various applications . The primary targets of CHTMS are therefore the reactants and catalysts involved in the synthesis of these oligomers.
Mode of Action
The mode of action of CHTMS involves its reaction with water in a process known as hydrolysis-condensation . This reaction, catalyzed by an acid or base, results in the formation of oligosilsesquioxanes . The resulting oligomers can then interact with other materials, such as poly(methyl methacrylate) (PMMA), to form composites with improved thermal and mechanical properties .
Biochemical Pathways
The hydrolysis-condensation reaction that it undergoes is a common process in this field, leading to the formation of a variety of siloxane-based materials .
Pharmacokinetics
Its behavior in solution can be analyzed using techniques such as high-performance liquid chromatography (hplc) . This can provide information on its solubility, stability, and reactivity, which are crucial for its use in the synthesis of oligosilsesquioxanes .
Result of Action
The primary result of CHTMS’s action is the formation of oligosilsesquioxanes . These oligomers can be used as fillers in organic-inorganic composites, improving their thermal and mechanical properties . The specific properties of the resulting material can vary depending on the conditions of the synthesis and the other components of the composite .
Action Environment
The action of CHTMS is influenced by several environmental factors. The pH of the solution, for example, can affect the rate and extent of the hydrolysis-condensation reaction . The temperature and solvent used can also have significant effects on the reaction . Furthermore, the presence of other reactants or additives can influence the structure and properties of the resulting oligosilsesquioxanes .
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in the formation of oligosilsesquioxanes via hydrolysis-condensation reactions . These oligomers can interact with various biomolecules, such as proteins, to form organic-inorganic fillers .
Cellular Effects
It is known that the compound can influence the thermal and mechanical properties of poly(methyl methacrylate) nanocomposites
Molecular Mechanism
It is known that the compound undergoes a hydrolysis-condensation reaction to form oligosilsesquioxanes These oligomers can then interact with other molecules, potentially influencing their function
Temporal Effects in Laboratory Settings
It is known that the compound has high storage stability over several months
Metabolic Pathways
It is known that the compound is involved in the formation of oligosilsesquioxanes via hydrolysis-condensation reactions . This suggests that Cyclohexyltrimethoxysilane may interact with enzymes or cofactors involved in these reactions.
Properties
IUPAC Name |
cyclohexyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWFSXFFGFDHGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1CCCCC1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451277 | |
| Record name | Cyclohexyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-54-2 | |
| Record name | Cyclohexyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclohexyltrimethoxysilane interact with surfaces like glass fibers and what happens to this interaction in water?
A1: this compound (CHTMS) forms a strong bond with glass fibers through a process called hydrolysis and condensation. The methoxy groups (–OCH3) of CHTMS react with hydroxyl groups (–OH) present on the glass surface, releasing methanol and forming siloxane bonds (Si–O–Si). This creates a durable organic-inorganic interface. []
Q2: How does the incorporation of this compound impact the high-temperature friction properties of organosilica networks?
A2: Organosilica networks containing CHTMS exhibit promising high-temperature lubrication properties. When incorporated into these networks, CHTMS contributes to a reduction in friction coefficient, particularly at elevated temperatures. Studies have shown that materials derived from CHTMS start to soften above 120°C, leading to significantly reduced friction coefficients, reaching values as low as 0.01. This surpasses the performance of even commonly used solid lubricants like graphite. [] The cyclohexyl group in CHTMS likely plays a crucial role in this behavior, providing flexibility and facilitating movement within the material at high temperatures.
Q3: Are there any alternative organosilica precursors with comparable or superior performance to this compound in high-temperature lubrication applications?
A3: Research suggests that Phenyltrimethoxysilane (PTMS) exhibits comparable, and in some cases, superior performance to CHTMS in high-temperature lubrication applications. [] Similar to CHTMS, materials derived from PTMS also demonstrate softening behavior above 120°C and achieve similarly low friction coefficients (around 0.01). [] This suggests that the phenyl group in PTMS might offer similar or even enhanced flexibility and mobility at high temperatures compared to the cyclohexyl group in CHTMS. Further investigations into the specific structural features and their influence on high-temperature lubrication properties could provide valuable insights for designing even more effective solid lubricants.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


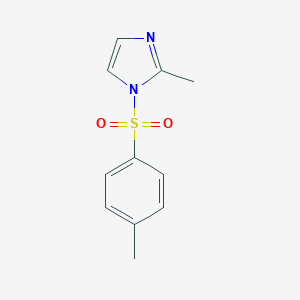
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
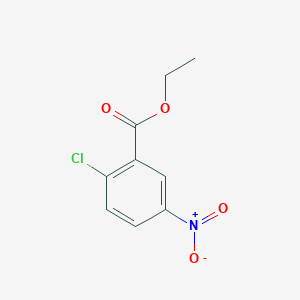
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
